molecular formula C11H12BNO4 B8664003 2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester

2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester

Cat. No. B8664003
M. Wt: 233.03 g/mol
InChI Key: XYIJCCHUXSHRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H12BNO4 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester

Molecular Formula

C11H12BNO4

Molecular Weight

233.03 g/mol

IUPAC Name

(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid

InChI

InChI=1S/C11H12BNO4/c1-2-17-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)16/h3-6,13,15-16H,2H2,1H3

InChI Key

XYIJCCHUXSHRDJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)C(=O)OCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 g (519 mmol) of N-Boc-5-ethoxycarbonylindole and 192 ml (833 mmol) of triisopropyl borate in 350 ml of toluene were admixed at from 5° C. to 10° C. with 350 ml of a 1.8 molar solution of LDA in THF. The mixture was stirred for a further 5 min and the reaction mixture was added to a solution of 278 g of 30% hydrochloric acid and 940 ml of water. Subsequently, the mixture was stirred at from 5° C. to 10° C. for 30 min. Thereafter, the mixture was filtered and the filtercake was suspended in 530 ml of ethanol. This suspension was added at 40° C. to a solution of 500 ml of 30% hydrochloric acid and 224 ml of ethanol. Subsequently, the mixture was stirred at from 40° C. to 45° C. for 2.5 h and admixed at 30° C. with 380 ml of water. The mixture was then cooled to from 10° C. to 15° C., stirred at this temperature for 30 min and filtered. Drying under reduced pressure afforded 79.5 g (61% of theory) of 2-borono-5-ethoxycarbonylindole (HPLC: 92.7 area %).
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150 g
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192 mL
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278 g
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940 mL
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350 mL
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